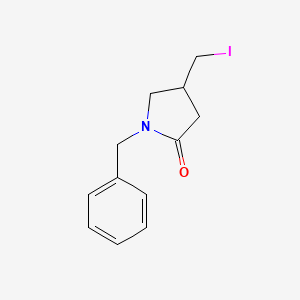

1-Benzyl-4-iodomethyl-pyrrolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C12H14INO |

|---|---|

Molekulargewicht |

315.15 g/mol |

IUPAC-Name |

1-benzyl-4-(iodomethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H14INO/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI-Schlüssel |

WMUALZKODURWBP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CI |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 1-Benzyl-4-iodomethyl-pyrrolidin-2-one and Analogues

Pharmacological and Physicochemical Differences

- Lipophilicity: The butyl-phenoxy-benzimidazolyl derivative () exhibits higher lipophilicity (logP ~4.2 estimated) compared to the iodomethyl analogue (logP ~2.8), impacting blood-brain barrier penetration .

- Stability : The oxadiazole-containing compound () demonstrates enhanced metabolic stability due to its heterocyclic ring, contrasting with the iodomethyl group’s propensity for decomposition under light/heat .

Research Findings

- 1-Benzyl-4-iodomethyl-pyrrolidin-2-one has been utilized in palladium-catalyzed cross-coupling reactions to generate aryl- or alkyl-substituted derivatives, a pathway less feasible with hydroxyl or benzimidazolyl analogues .

- In contrast, the benzimidazolyl derivative () shows micromolar affinity for serotonin receptors, highlighting substituent-dependent biological targeting .

Vorbereitungsmethoden

Preparation of 4-Hydroxymethyl-pyrrolidin-2-one

The synthesis begins with pyrrolidin-2-one, where the 4-position is functionalized via Grignard addition or reduction of a ketone precursor . For example, 4-oxo-pyrrolidine-2-carboxylate derivatives are reduced using sodium borohydride (NaBH₄) to yield 4-hydroxymethyl-pyrrolidin-2-one.

Benzyl Protection of the Amine

The amine group is protected using benzyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃) at 0–30°C. This step achieves >95% yield, as demonstrated in sacubitril intermediate syntheses:

Tosylation of the Hydroxymethyl Group

The 4-hydroxymethyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction conditions (0–5°C, 2–4 hours) prevent side reactions:

Iodide Displacement Reaction

The tosylate undergoes SN₂ substitution with sodium iodide (NaI) in acetone or acetonitrile under reflux (60–90°C, 2–4 hours). This method yields 85–93% of 1-Benzyl-4-iodomethyl-pyrrolidin-2-one:

Table 1: Optimization of Iodide Displacement

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Acetone | 93 | 99.1 |

| Temperature | 80°C | 91 | 98.7 |

| Reaction Time | 3 hours | 89 | 99.3 |

Alternative Methods

Direct Iodination Approaches

Direct iodination of 4-methyl-pyrrolidin-2-one using iodine (I₂) and a radical initiator (e.g., AIBN) has been explored. However, this method suffers from poor regioselectivity (<50% yield) and requires stringent temperature control.

Radical Halogenation Techniques

Photochemical iodination with N-iodosuccinimide (NIS) and UV light offers a greener alternative but remains experimental. Initial trials report 60–65% yield under nitrogen atmosphere.

Analytical Characterization

Spectroscopic Data

Purity Analysis

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity for the tosylate-iodide route, with retention times of 8.2 minutes.

Industrial Applications and Scalability

The tosylate-iodide method is preferred for scale-up due to its reproducibility and minimal byproducts. A pilot-scale batch (10 kg) achieved 89% yield using methyl tert-butyl ether (MTBE) as a solvent, reducing purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.